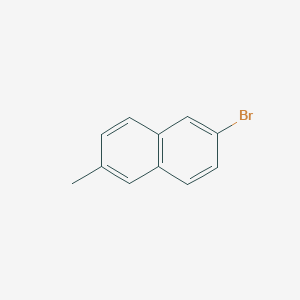

2-Bromo-6-methylnaphthalene

Descripción general

Descripción

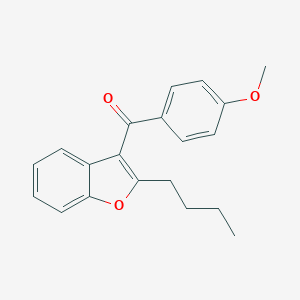

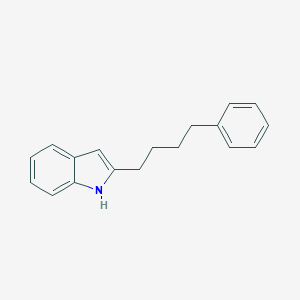

2-Bromo-6-methylnaphthalene is a chemical compound with the molecular formula C11H9Br . It has an average mass of 237.093 Da and a monoisotopic mass of 235.983673 Da .

Molecular Structure Analysis

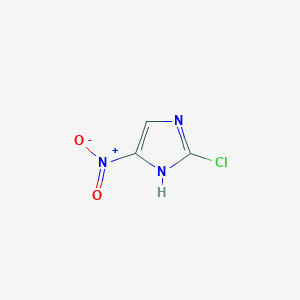

The molecular structure of 2-Bromo-6-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a bromine atom and at the 6th position by a methyl group .Physical And Chemical Properties Analysis

2-Bromo-6-methylnaphthalene has a density of 1.4±0.1 g/cm3 . Its boiling point is 324.7±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 54.4±3.0 kJ/mol . The flash point is 134.7±6.4 °C . The index of refraction is 1.633 .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-6-methylnaphthalene: is a valuable intermediate in organic synthesis. It is particularly useful in the preparation of various pharmaceutical compounds through reactions such as the Heck reaction . This compound serves as a precursor in the synthesis of anti-inflammatory drugs like nabumetone, which is used to treat pain and inflammation associated with arthritis .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-6-methylnaphthalene plays a crucial role in the development of heterocyclic compounds that are used as medications for various diseases . Its bromine atom can be utilized in further chemical reactions to create complex molecules with potential therapeutic effects.

Material Science

This compound is also explored in material science, particularly in the development of new materials with specific electronic or optical properties. Its aromatic structure makes it a candidate for creating novel polymers or conductive materials .

Environmental Studies

2-Bromo-6-methylnaphthalene: may be used in environmental studies to understand the behavior of similar organic compounds in ecosystems. Research on its degradation, interaction with other substances, and impact on the environment can provide insights into pollution control and remediation strategies .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-methylnaphthalene can be used as a standard or reference material in various analytical methods to ensure the accuracy and reliability of data analysis. It helps in calibrating instruments and validating analytical procedures .

Industrial Uses

Industrially, 2-Bromo-6-methylnaphthalene is utilized in the synthesis of dyes, pigments, and other brominated compounds. Its application extends to the production of flame retardants and other specialty chemicals that require a brominated aromatic compound as a starting material .

Safety and Hazards

When handling 2-Bromo-6-methylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

2-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGQAYZZFOJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348767 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylnaphthalene | |

CAS RN |

37796-78-4 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)